Computed Lipophilicity Profile and Solubility-Permeability Balance
The target compound has a computed XLogP3 of 4.2, which is 0.5 log units lower than the 3-tert-butyl and 3-isobutyl analogs (both 4.7) and 2.4 log units higher than the 1,3-dimethyl analog (1.8), as computed by PubChem's XLogP3-AA method. This places the isopropyl derivative in a more favorable intermediate lipophilicity space for potential oral bioavailability, avoiding the excessive lipophilicity of tert-butyl/isobutyl analogs that can lead to poor solubility and promiscuous binding, while also avoiding the low lipophilicity of the dimethyl analog that may limit membrane passive permeability [1][2][3][4].
| Evidence Dimension | Computed XLogP3-AA (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 (CID 56604760) |
| Comparator Or Baseline | 3-tert-Butyl analog (CID 11096760): XLogP3 = 4.7; 3-Isobutyl analog (CID 56604763): XLogP3 = 4.7; 1,3-Dimethyl analog (CID 17750408): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = [-0.5] vs. tert-butyl/isobutyl; [+2.4] vs. 1,3-dimethyl |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem 2025-2026 release; no experimental logP data available |
Why This Matters
Procurement of the isopropyl analog enables medicinal chemistry campaigns requiring a balanced lipophilicity profile without synthesizing and testing the full set of alkyl congeners.
- [1] PubChem CID 56604760: 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole, Computed Properties. View Source
- [2] PubChem CID 11096760: 3-tert-Butyl-5-isocyanato-1-phenyl-1H-pyrazole, Computed Properties. View Source
- [3] PubChem CID 56604763: 3-Isobutyl-5-isocyanato-1-phenyl-1H-pyrazole, Computed Properties. View Source
- [4] PubChem CID 17750408: 5-Isocyanato-1,3-dimethyl-1H-pyrazole, Computed Properties. View Source
